

# Comparative Analysis of CC-90010 (Trotabresib) IC50 Values Across Diverse Cancer Cell Lines

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## Compound of Interest

Compound Name: CC-90010

Cat. No.: B1574583

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For Researchers, Scientists, and Drug Development Professionals: An In-Depth Performance Comparison

This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of **CC-90010** (Trotabresib), a potent and reversible Bromodomain and Extra-Terminal (BET) inhibitor, across a spectrum of cancer cell lines. The data presented herein is intended to offer researchers a clear, quantitative understanding of the compound's in vitro efficacy and to support ongoing drug development efforts.

## Quantitative Efficacy Overview: IC50 Values of CC-90010

The antiproliferative activity of **CC-90010** has been evaluated across various cancer cell lines, demonstrating a range of potencies. The following table summarizes the reported IC50 values, providing a basis for cross-comparison of its activity in different cancer subtypes.

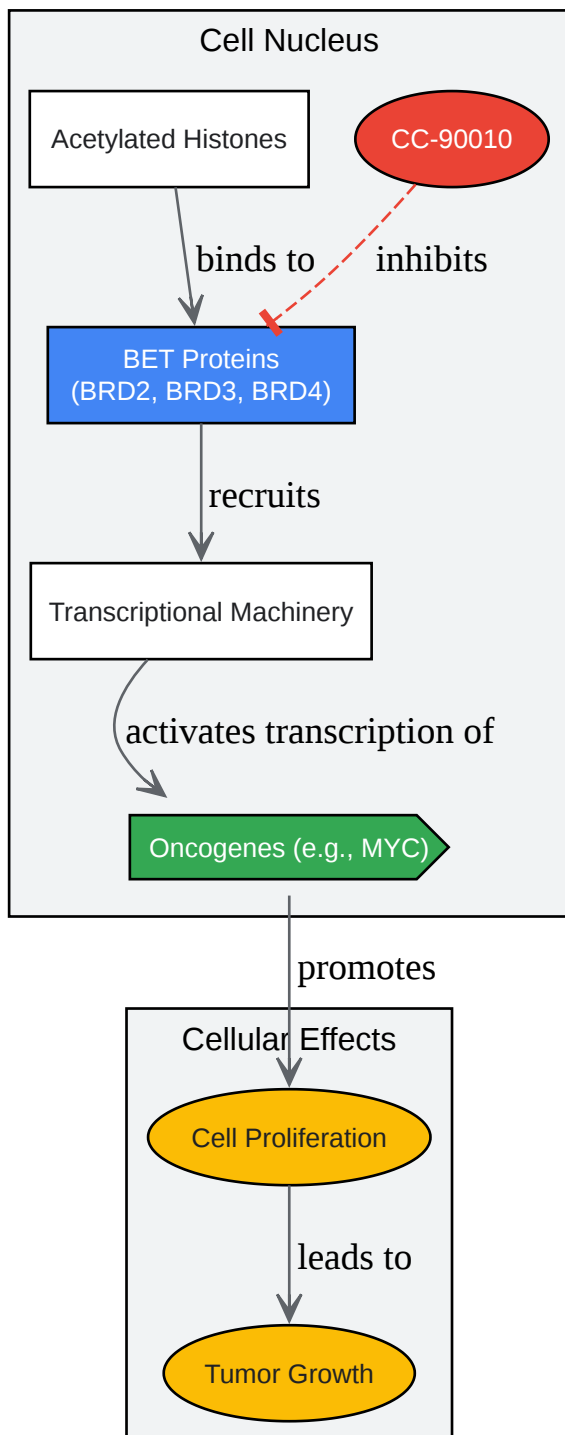
Cancer Type	Cell Line	IC50 (μM)
Lymphoma		
Burkitt's Lymphoma	Raji	0.06
Diffuse Large B-Cell Lymphoma (GCB)	Farage	0.71 - 3.35
Diffuse Large B-Cell Lymphoma (ABC)	SU DHL 2	0.10
Primary Mediastinal B-Cell Lymphoma	KARPAS-1106P	0.03
Glioblastoma/Glioma		
Glioblastoma	U-87 MG	Not explicitly for proliferation, but 0.03 for FOSL1 gene expression inhibition
Diffuse Midline Glioma	DIPGXIII, HSJD-DIPG007, SU-DIPGVI, RA055, VUMC-DIPG10	0.6 - 7
Pancreatic Cancer		
Pancreatic Adenocarcinoma	MIA-PaCa-2	Not explicitly for proliferation, but 0.24 for GLI1 gene expression inhibition

## Mechanism of Action: BET Inhibition Signaling Pathway

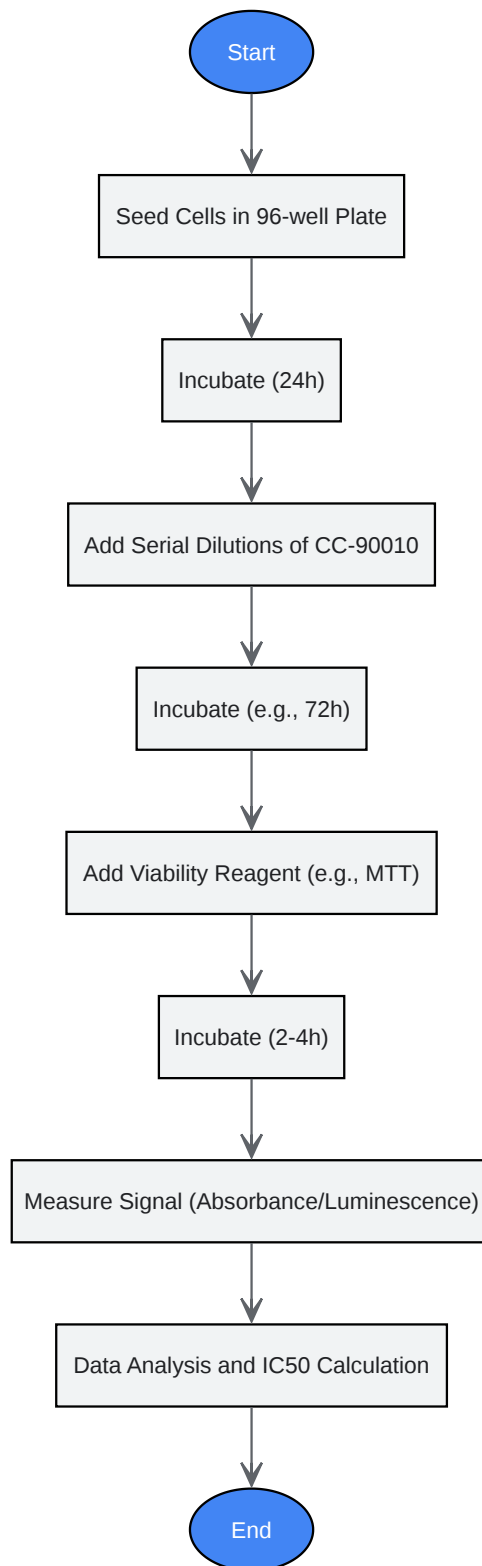
**CC-90010** functions as a BET inhibitor, targeting the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like MYC.

Inhibition of BET proteins by **CC-90010** disrupts this interaction, leading to the downregulation of oncogenic gene expression, ultimately resulting in decreased cell proliferation and tumor growth.

## CC-90010 (Trotabresib) Signaling Pathway



## IC50 Determination Workflow

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